Comparative MIC Data Against S. aureus and E. coli for Thiophene vs. Phenyl Quinoline-Oxadiazole-2-Thiol Analogs
The thiophene-substituted target compound was reported to exhibit a minimum inhibitory concentration (MIC) of 32 µg/mL against both Staphylococcus aureus and Escherichia coli . In a separate study, the phenyl-substituted analog 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2-thiol was evaluated under comparable broth microdilution conditions and showed an MIC of 64 µg/mL against S. aureus [1]. The thiophene-bearing compound thus demonstrates a 2-fold lower MIC (higher potency) relative to the phenyl analog in S. aureus, though the promiscuity against both Gram-positive and Gram-negative strains raises questions about target selectivity that are not resolved in the available data.
| Evidence Dimension | Minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 32 µg/mL against S. aureus and E. coli |
| Comparator Or Baseline | 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2-thiol: MIC = 64 µg/mL against S. aureus |
| Quantified Difference | 2-fold lower MIC for the target compound against S. aureus (32 vs. 64 µg/mL) |
| Conditions | Broth microdilution assay; same bacterial strain (S. aureus) but conducted in different laboratories; compound purity specifications not cross-verified. |
Why This Matters
For a sourcing scientist, the nominally enhanced antibacterial potency of the thiophene variant may justify selection over the phenyl analog if the decision is driven by MIC rank-ordering, but the cross-study nature of the comparison introduces protocol variability that precludes definitive superiority claims.
- [1] OUCI aggregated publication listing for 5-(2-phenylquinolin-4-yl)-1,3,4-oxadiazole-2-thiol analogs. Retrieved from https://ouci.dntb.gov.ua/en/?backlinks_to=10.3390/molecules26216573 View Source
